

# Technical Support Center: Stability of MABA Dry Powder Inhaler Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Navafenterol |           |
| Cat. No.:            | B609425      | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dry powder inhaler (DPI) formulations of bifunctional muscarinic antagonist-β2 agonist (MABA) drugs.

### **Troubleshooting Guides**

This section addresses specific experimental issues related to the stability of MABA DPI formulations.

Issue 1: Poor Aerosol Performance After Storage (Reduced Fine Particle Fraction)

Question: We observed a significant decrease in the Fine Particle Fraction (FPF) of our MABA DPI formulation after storing it at accelerated stability conditions (e.g., 40°C/75% RH). What could be the cause, and how can we troubleshoot this?

#### Answer:

A reduction in FPF upon storage, particularly under high humidity, is a common stability issue for DPI formulations and can be attributed to several factors.[1] The primary suspects are physical changes in the powder properties.

Potential Causes and Troubleshooting Steps:



Moisture-Induced Particle Agglomeration: Amorphous content in your MABA drug substance
or excipients can absorb moisture, leading to the formation of capillary bridges between
particles. This increases cohesiveness and results in poor de-agglomeration during
inhalation.

### Troubleshooting:

- Characterize Water Content: Use Karl Fischer titration to determine the water content of your formulation before and after storage.
- Assess Amorphous Content: Employ Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to quantify the amorphous content. Amorphous regions are more hygroscopic than crystalline regions.[2]
- Particle Size Analysis: Use laser diffraction to see if the particle size distribution has shifted towards larger agglomerates after storage.
- Microscopy: Visualize changes in particle morphology and evidence of agglomeration using Scanning Electron Microscopy (SEM).
- Solid-State Transitions: Amorphous MABA or excipients may crystallize over time, especially
  when exposed to moisture and heat. This can alter particle size, shape, and surface
  properties, impacting aerosolization.
  - Troubleshooting:
    - DSC Analysis: Look for changes in the glass transition temperature (Tg) or the appearance of crystallization exotherms in samples stored under stressed conditions.
    - XRPD Analysis: Compare the diffraction patterns of fresh and aged samples to identify any new crystalline peaks.
- Excipient Interactions: Incompatibility between the MABA and excipients, or between different excipients, can lead to physical instability. For instance, certain excipients might be more hygroscopic and contribute disproportionately to water sorption.
  - Troubleshooting:



- Isothermal Microcalorimetry: Assess the real-time interaction between the MABA and individual excipients.
- Excipient Screening: Evaluate alternative excipients with lower hygroscopicity, such as mannitol, or explore the use of force control agents like magnesium stearate to mitigate cohesive forces.

Issue 2: Chemical Degradation of the MABA in the DPI Formulation

Question: Our stability studies show the formation of unknown peaks during HPLC analysis of our MABA DPI formulation. How can we identify the degradation pathway and improve the chemical stability?

#### Answer:

Chemical degradation of MABAs in the solid state can be complex and is often influenced by the formulation components and environmental factors.

Potential Degradation Pathways and Troubleshooting Steps:

- Hydrolysis: If the MABA molecule contains ester or amide functional groups, it may be susceptible to hydrolysis, especially in the presence of moisture.
  - Troubleshooting:
    - Forced Degradation Studies: Expose the MABA drug substance to acidic, basic, and neutral aqueous conditions to identify potential hydrolytic degradants. Use LC-MS to characterize the structure of these degradants.
    - Moisture Control: Ensure stringent control of moisture content in the formulation and packaging. Consider the use of desiccants in the secondary packaging.
- Oxidation: Certain functional groups within the MABA structure may be prone to oxidation.
   This can be catalyzed by trace metals from processing equipment or impurities in excipients.
  - Troubleshooting:



- Forced Degradation: Expose the MABA to oxidative stress (e.g., hydrogen peroxide) to generate and identify potential oxidative degradants.
- Inert Atmosphere: Manufacture and package the DPI in an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
- Excipient Purity: Use high-purity excipients with low levels of metal impurities.
- Maillard Reaction: If your formulation contains a reducing sugar (like lactose) and the MABA
  has a primary or secondary amine, the Maillard reaction can occur, leading to discoloration
  and the formation of adducts. This is accelerated by heat and humidity.
  - Troubleshooting:
    - Visual Inspection: Note any browning or discoloration of the powder upon storage.
    - LC-MS Analysis: Screen for potential adducts between the MABA and the reducing sugar.
    - Alternative Excipients: Consider replacing lactose with a non-reducing sugar like mannitol or trehalose.
- Solid-State Interactions with Excipients: Acidic or basic functional groups on excipients can catalyze the degradation of the MABA.
  - Troubleshooting:
    - Excipient Compatibility Studies: Prepare binary mixtures of the MABA with each excipient and store them under accelerated conditions. Analyze for degradation products to identify any incompatibilities.
    - pH Modification: If feasible, consider using excipients that can modify the microenvironmental pH to a range where the MABA is most stable.

# Frequently Asked Questions (FAQs)

Q1: What are the most critical stability-indicating parameters for a MABA DPI formulation?

### Troubleshooting & Optimization





A1: The critical parameters to monitor during stability studies include:

- Assay and Degradation Products: To ensure the chemical integrity and potency of the MABA.
- Aerodynamic Particle Size Distribution (APSD): Measured by cascade impaction (e.g., Next Generation Impinger or Andersen Cascade Impactor), as this is directly correlated with the lung deposition and efficacy of the product.[3][4]
- Moisture Content: As it is a key driver for both physical and chemical instability.
- Solid-State Properties: Including crystallinity and morphology, to detect any changes that could affect aerosol performance.
- Delivered Dose Uniformity: To ensure consistent dosing throughout the shelf life of the product.

Q2: How does the manufacturing process (e.g., spray drying vs. jet milling) impact the stability of a MABA DPI formulation?

A2: The manufacturing process has a significant impact on the solid-state properties and, consequently, the stability of the final product.

- Jet Milling: This high-energy process can induce amorphous regions on the surface of crystalline particles. These amorphous domains are more hygroscopic and physically unstable, potentially leading to particle agglomeration and reduced aerosol performance over time.[1]
- Spray Drying: This technique often produces amorphous particles, which can have good
  initial aerosol performance. However, amorphous solids are thermodynamically unstable and
  can crystallize during storage, especially if the storage temperature is above the glass
  transition temperature (Tg) or if the formulation is exposed to moisture.[5] The inclusion of
  stabilizing excipients is often necessary for spray-dried formulations.

Q3: What role do excipients play in the stability of MABA DPIs?

A3: Excipients in DPI formulations serve multiple purposes, including acting as a carrier for the micronized drug, aiding in dispersion, and improving stability.



- Carriers (e.g., Lactose, Mannitol): The choice of carrier is critical. Lactose is widely used, but
  its reducing nature can lead to Maillard reactions with MABAs containing amine groups.
  Mannitol is a non-reducing sugar and can be a suitable alternative. The particle size and
  morphology of the carrier also influence the formulation's stability and performance.
- Dispersibility Enhancers (e.g., Leucine, Magnesium Stearate): Amino acids like leucine can be co-spray dried with the MABA to create corrugated particles with improved aerosolization and reduced moisture sensitivity. Magnesium stearate can be used to coat the carrier or drug particles to reduce cohesive forces.
- Stabilizers for Amorphous Formulations (e.g., Trehalose): For spray-dried amorphous MABAs, disaccharides like trehalose can be used to increase the glass transition temperature (Tg) of the formulation, thereby reducing molecular mobility and improving physical stability.

Q4: What are the typical storage conditions for stability testing of a MABA DPI?

A4: Stability testing is typically conducted according to ICH guidelines.

- Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH Additional stress conditions, such as
  cycling temperatures and exposure to light, may also be employed to understand potential
  degradation pathways.

### **Data Presentation**

Table 1: Representative Stability Data for a Hypothetical MABA DPI Formulation Under Accelerated Conditions (40°C/75% RH)



| Time Point | Assay (%) | Total<br>Degradants<br>(%) | Moisture<br>Content (%) | Fine Particle<br>Fraction (FPF)<br>(%) |
|------------|-----------|----------------------------|-------------------------|----------------------------------------|
| Initial    | 99.8      | 0.2                        | 1.1                     | 45.2                                   |
| 1 Month    | 98.5      | 1.5                        | 2.5                     | 40.1                                   |
| 3 Months   | 96.2      | 3.8                        | 3.8                     | 32.5                                   |
| 6 Months   | 94.0      | 6.0                        | 4.5                     | 25.8                                   |

Table 2: Comparison of Excipient Effects on MABA DPI Stability (3 Months at 40°C/75% RH)

| Formulation      | Excipient(s)             | Total Degradants<br>(%) | FPF Change from<br>Initial (%) |
|------------------|--------------------------|-------------------------|--------------------------------|
| F1               | Lactose                  | 4.1                     | -28%                           |
| F2               | Mannitol                 | 1.5                     | -15%                           |
| F3               | Lactose + Mg<br>Stearate | 3.9                     | -18%                           |
| F4 (Spray-dried) | MABA + Leucine           | 1.2                     | -10%                           |

# **Experimental Protocols**

Protocol 1: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

- Apparatus: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
- Preparation: Coat the collection surfaces of the impactor stages with a suitable solvent to prevent particle bounce.
- Sample Loading: Load the DPI device with a single dose of the MABA formulation.
- Dispersion: Connect the device to the impactor through a mouthpiece adapter and a vacuum pump. Actuate the device and draw a specific volume of air (e.g., 4 Liters) through the impactor at a constant flow rate (e.g., 60 L/min) to disperse the powder.



- Drug Recovery: Disassemble the impactor and rinse each stage and the induction port with a validated solvent to recover the deposited MABA.
- Quantification: Analyze the amount of MABA in each rinse solution using a validated HPLC-UV method.
- Data Analysis: Calculate the mass of MABA deposited on each stage and determine the Fine Particle Dose (FPD) and Fine Particle Fraction (FPF) based on the cut-off diameter of the impactor stages.

Protocol 2: Solid-State Characterization by Differential Scanning Calorimetry (DSC)

- Sample Preparation: Accurately weigh 2-5 mg of the MABA DPI powder into an aluminum DSC pan and hermetically seal it.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Equilibrate the sample at a starting temperature (e.g., 25°C).
  - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected thermal events (e.g., 250°C).
- Data Analysis: Analyze the resulting thermogram to identify:
  - Glass Transition (Tg): A stepwise change in the heat flow, indicative of an amorphous phase.
  - Crystallization: An exothermic peak, indicating the transition from an amorphous to a crystalline state.
  - Melting: An endothermic peak, corresponding to the melting of a crystalline form.

Protocol 3: Chemical Stability by HPLC

Standard and Sample Preparation:



- Prepare a stock solution of the MABA reference standard of known concentration.
- Accurately weigh a portion of the MABA DPI formulation and dissolve it in a suitable solvent to extract the drug.
- Chromatographic Conditions:
  - Column: A suitable reversed-phase column (e.g., C18).
  - Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at the wavelength of maximum absorbance for the MABA.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing:
  - Assay: Compare the peak area of the MABA in the sample to that of the reference standard to determine the potency.
  - Degradation Products: Identify and quantify any additional peaks in the chromatogram.
     Express their levels as a percentage of the main MABA peak area.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Troubleshooting workflow for reduced aerosol performance.





Click to download full resolution via product page

Caption: Common chemical degradation pathways for MABAs in DPIs.





Click to download full resolution via product page

Caption: Experimental workflow for a MABA DPI stability study.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]



- 2. inke.es [inke.es]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. US9050267B2 Dry powder formulations of particles that contain two or more active ingredients for treating obstructive or inflammatory airways diseases - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Support Center: Stability of MABA Dry Powder Inhaler Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609425#stability-issues-with-dry-powder-inhaler-formulations-of-mabas]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com